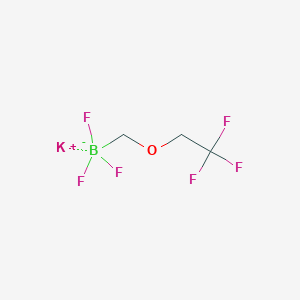
Kaliumborat-trifluor((2,2,2-trifluorethoxy)methyl)
Übersicht
Beschreibung
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a chemical compound with the molecular formula C3H4BF6KO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is 1S/C3H4BF6O.K/c1-3(10-2,11)4(5,6)7;/h1-2H2;/q-1;+1 .Physical and Chemical Properties Analysis
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a solid at room temperature . Its molecular weight is 219.96 .Wissenschaftliche Forschungsanwendungen
Positronen-Emissions-Tomographie (PET) Bildgebung
Diese Verbindung hat bedeutende Anwendungen im Bereich der biomedizinischen Bildgebung, insbesondere in der Positronen-Emissions-Tomographie (PET). Forscher haben Isotopologe von Kalium 2,2,2-Trifluorethoxid, einer verwandten Verbindung, zur Herstellung von Tracern für die PET-Bildgebung eingesetzt . Diese Tracer sind wertvoll für die Diagnose und Stadieneinteilung von Krankheiten sowie für die Medikamentenentwicklung. Die Fähigkeit der Verbindung, mit radioaktiven Isotopen wie Kohlenstoff-11 und Fluor-18 markiert zu werden, macht sie zu einem hervorragenden Kandidaten für die Entwicklung neuer PET-Tracer mit radioaktiven und metabolisch stabilen Trifluorethoxy-Moietäten .
Medikamentenentwicklung
In der Medikamentenentwicklung spielt die Trifluorethoxygruppe aufgrund ihrer pharmakokinetischen und physikalisch-chemischen Eigenschaften zunehmend eine Rolle. Die Nützlichkeit der Verbindung für die stabile Isotopenmarkierung kann die Medikamentenentwicklung unterstützen und einen Weg für die Synthese neuer arzneimittelähnlicher Verbindungen eröffnen .
Organische Synthese
Kaliumborat-trifluor((2,2,2-trifluorethoxy)methyl) wird in der organischen Synthese verwendet, insbesondere bei der Synthese von Organotrifluorboraten. Diese Verbindungen dienen als Reagenzien für die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Sie werden aufgrund ihrer Stabilität, langen Haltbarkeit und einzigartigen Reaktivitätsmuster bevorzugt, die andere Organobor-Reagenzien ergänzen .
Kreuzkupplungsreaktionen
Die Verbindung findet breite Anwendung in Kreuzkupplungsreaktionen, einem Eckpfeiler der modernen synthetischen organischen Chemie. Organotrifluorborate, darunter Kaliumborat-trifluor((2,2,2-trifluorethoxy)methyl), werden als „geschützte“ Formen von Boronsäuren verwendet, die unter basischen Bedingungen zu ihrer reaktiven Boronatform hydrolysiert werden können. Dies ermöglicht kontrolliertere und effizientere Kreuzkupplungsreaktionen .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie werden Verbindungen wie Kaliumborat-trifluor((2,2,2-trifluorethoxy)methyl) bei der Synthese von Herbiziden verwendet. Diese Verbindungen können so angepasst werden, dass sie bestimmte Pflanzenenzyme angreifen, was einen Weg zur Entwicklung effektiverer und selektiverer landwirtschaftlicher Chemikalien bietet .
Safety and Hazards
Eigenschaften
IUPAC Name |
potassium;trifluoro(2,2,2-trifluoroethoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF6O.K/c5-3(6,7)1-11-2-4(8,9)10;/h1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLJDUDDGYLAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF6KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734643 | |
| Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333326-05-8 | |
| Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
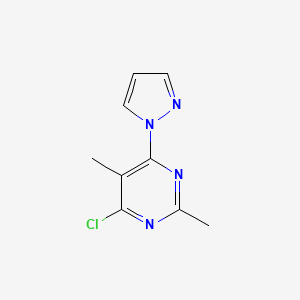
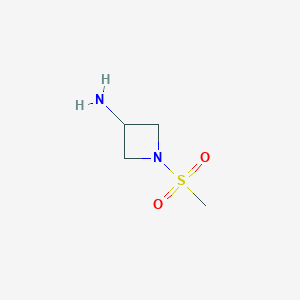
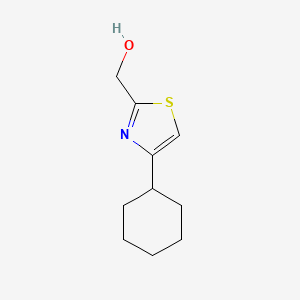
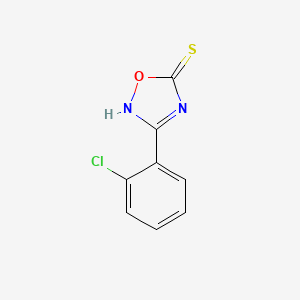




![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
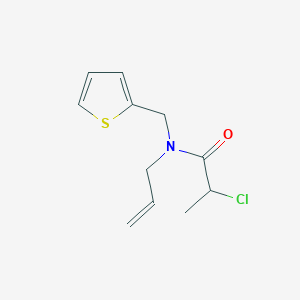
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)
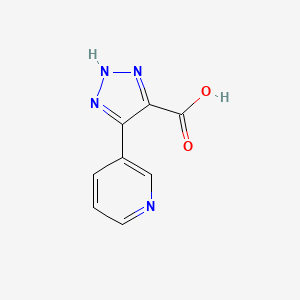
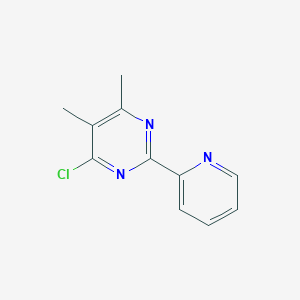
![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
